molecular formula C15H14N4O4 B2487857 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide CAS No. 1251706-39-4

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Cat. No.: B2487857
CAS No.: 1251706-39-4
M. Wt: 314.301
InChI Key: VJQDNAHQJHJJLF-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a complex organic compound that features a pyrrolidinone ring and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps. One common route includes the formation of the pyrrolidinone ring followed by the introduction of the oxadiazole group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
  • 4-(2,5-dioxopyrrolidin-1-yl)ethyl methyl fumarate
  • 2,5-dioxopyrrolidin-1-yl pent-4-ynoate

Uniqueness

What sets 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide apart from similar compounds is its unique combination of the pyrrolidinone and oxadiazole groups. This combination imparts specific chemical and biological properties that make it valuable for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-9-16-15(23-18-9)10-2-4-11(5-3-10)17-12(20)8-19-13(21)6-7-14(19)22/h2-5H,6-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQDNAHQJHJJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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